molecular formula C11H11NO4 B14822239 4-Carbamoyl-3-cyclopropoxybenzoic acid

4-Carbamoyl-3-cyclopropoxybenzoic acid

Cat. No.: B14822239
M. Wt: 221.21 g/mol
InChI Key: MVHCLHDYMCCBFI-UHFFFAOYSA-N
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Description

4-Carbamoyl-3-cyclopropoxybenzoic acid is an organic compound with a unique structure that includes a carbamoyl group, a cyclopropoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-3-cyclopropoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or by using a carbamoyl chloride in the presence of a base.

    Formation of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-3-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Carbamoyl-3-cyclopropoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The cyclopropoxy group may contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Carbamoylbenzoic Acid: Lacks the cyclopropoxy group, which may affect its binding properties and reactivity.

    3-Cyclopropoxybenzoic Acid: Lacks the carbamoyl group, which may reduce its potential as an enzyme inhibitor.

    4-Carbamoyl-3-methoxybenzoic Acid: Similar structure but with a methoxy group instead of a cyclopropoxy group, which may alter its chemical and biological properties.

Uniqueness

4-Carbamoyl-3-cyclopropoxybenzoic acid is unique due to the presence of both the carbamoyl and cyclopropoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

4-carbamoyl-3-cyclopropyloxybenzoic acid

InChI

InChI=1S/C11H11NO4/c12-10(13)8-4-1-6(11(14)15)5-9(8)16-7-2-3-7/h1,4-5,7H,2-3H2,(H2,12,13)(H,14,15)

InChI Key

MVHCLHDYMCCBFI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)O)C(=O)N

Origin of Product

United States

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